Papaverine hydrochloride is the hydrochloride salt of papaverine, an opium alkaloid first isolated from opium in 1848. [] Unlike morphine, another well-known opium alkaloid, papaverine hydrochloride does not possess significant analgesic properties and is not considered a narcotic. [] Instead, its primary use in scientific research is centered around its potent vasodilatory effects. [, , , ] This property makes it a valuable tool in various research areas, including cardiovascular studies, drug delivery systems, and pharmacological investigations.
Source: Papaverine hydrochloride is obtained from the opium poppy, specifically through the extraction and purification of papaverine, an isoquinoline alkaloid.
Classification:
Papaverine hydrochloride is classified as an isoquinoline derivative and is primarily used in medical treatments for conditions involving vascular spasms.
The synthesis of papaverine hydrochloride involves several methods, with the following being notable:
Papaverine hydrochloride features a complex molecular structure characterized by:
The molecular geometry allows for specific interactions with biological targets, enhancing its efficacy as a vasodilator.
Papaverine hydrochloride participates in various chemical reactions:
Papaverine hydrochloride acts primarily as a non-specific phosphodiesterase inhibitor. Its mechanism includes:
Papaverine hydrochloride exhibits distinct physical and chemical properties:
Papaverine hydrochloride has diverse applications in medicine:
Papaverine was first isolated in 1848 by German chemist Georg Merck (1825–1873), who identified this novel alkaloid while analyzing opium derived from Papaver somniferum L. (opium poppy). Unlike morphine or codeine, papaverine belongs to the benzylisoquinoline alkaloid (BIA) structural class and lacks analgesic properties. Merck established its molecular formula as C₂₀H₂₁NO₄ and prepared its crystalline hydrochloride salt [1] [3] [7]. Chemist Guido Goldschmiedt later elucidated papaverine's structure between 1885–1898 through oxidative degradation studies, confirming the presence of a tetrasubstituted isoquinoline core with four methoxy groups [7] [10]. This foundational work revealed that papaverine constituted approximately 0.5–3% of opium's alkaloid content, varying by geographical origin [1] [6].
Papaver somniferum remains the primary natural source, with alkaloids biosynthesized in the plant's laticiferous system. Papaverine's biosynthetic pathway involves two tyrosine derivatives: 4-hydroxyphenylacetaldehyde (4HPAA) and dopamine. Key enzymatic steps include:
Two distinct metabolic routes exist: the NH pathway (via S-norreticuline) and the NCH₃ pathway (via S-reticuline), both converging at tetrahydropapaverine as the immediate precursor [7].
Table 1: Key Alkaloids in Papaver somniferum
Alkaloid | Structural Class | Typical Concentration (%) |
---|---|---|
Morphine | Morphinan | 10–15 |
Codeine | Morphinan | 1–3 |
Papaverine | Benzylisoquinoline | 0.5–3 |
Thebaine | Morphinan | 1–3 |
Noscapine | Phthalideisoquinoline | 4–5 |
Papaverine-containing plants featured prominently in traditional medicine systems long before its isolation. In Western Uganda, traditional healers used Citropsis articulata and Cola acuminata alongside poppy derivatives to treat sexual impotence and erectile dysfunction (ED). These remedies addressed conditions linked to economic productivity and family stability, though practitioners did not distinguish between ED and broader sexual impotence [4]. Ayurvedic and Chinese medicine systems employed whole opium or poppy extracts for:
The Sauropus androgynus plant (star gooseberry), erroneously associated with papaverine, was linked to bronchiolitis obliterans when consumed excessively, though its actual papaverine content remains debated [1]. These traditional applications leveraged papaverine’s spasmolytic effects on smooth muscle, though practitioners utilized crude plant material rather than isolated alkaloids [1] [4].
The early 20th century marked a pivotal shift toward synthetic production to overcome natural scarcity. In 1909, Amé Pictet and H. J. Gams achieved the first total synthesis via a multi-step sequence:
This route established the commercial feasibility of papaverine production independent of opium supplies. Subsequent industrial syntheses optimized cost and yield:
Modern methods employ Arndt-Eistert homologation, using veratric acid (cheaper than homoveratric acid) with silver oxide-catalyzed rearrangement [7] [10]. These advances enabled bulk production of papaverine hydrochloride (CAS 61-25-6), characterized as a white crystalline powder freely soluble in water (1g/30mL) with the molecular formula C₂₀H₂₂ClNO₄ [5] [9].
Table 2: Key Developments in Papaverine Synthesis
Year | Innovation | Key Compounds/Reactions | Significance |
---|---|---|---|
1909 | Pictet-Gams synthesis | ω-Aminoacetoveratrone, Bischler-Napieralski | First total synthesis |
1930s | Homoveratrylamine route | 3,4-Dihydropapaverine dehydrogenation | Improved scalability |
1950s | Azlactone hydrolysis/decarboxylation | 3,4-Dimethoxyphenylpyruvic acid → dihydro derivative | Commercial route from vanillin |
Modern | Arndt-Eistert homologation | Diazoketone + homoveratrylamine + Ag₂O | Cost-effective using veratric acid |
Patent analyses reveal sustained innovation in synthetic methods, particularly for specialized formulations like sustained-release tablets (e.g., Pavabid) and intracavernosal ED injections. The hydrochloride salt remains the dominant form due to its water solubility and crystallinity [5] [8] [9].
Table 3: Papaverine Hydrochloride Properties
Property | Value/Description |
---|---|
Chemical Name | 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline hydrochloride |
Molecular Formula | C₂₀H₂₂ClNO₄ |
Molecular Weight | 375.85 g/mol |
Solubility | Freely soluble in water (1g/30mL), soluble in alcohol, chloroform; insoluble in ether |
Appearance | White crystalline powder |
Stability | Light-sensitive; requires amber vials |
Natural Source | Papaver somniferum latex (0.5–3% of alkaloids) |
Biosynthetic Precursors | Tyrosine derivatives (4HPAA + dopamine) |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: